

Application Notes and Protocols for Estriol-13C3 in Clinical Mass Spectrometry

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Compound of Interest

Compound Name: *Estriol-13C3*

Cat. No.: *B3320602*

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Introduction

Estriol (E3) is a significant estrogenic hormone, particularly monitored during pregnancy to assess fetal well-being and placental function. Accurate and sensitive quantification of estriol in clinical samples is crucial for patient management. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid hormone analysis, offering superior specificity and sensitivity compared to traditional immunoassays.[1][2] Isotope dilution mass spectrometry, which utilizes a stable isotope-labeled internal standard, is a powerful technique for achieving accurate and precise measurements by correcting for matrix effects and variations during sample preparation and analysis.[3][4]

This document provides detailed application notes and protocols for the use of **Estriol-13C3** as an internal standard for the quantitative analysis of estriol in human serum and urine by LC-MS/MS. **Estriol-13C3** is an ideal internal standard as it co-elutes with the native estriol and has a distinct mass, allowing for precise quantification.

Principle of the Method

A known amount of **Estriol-13C3** internal standard is added to the biological sample (serum or urine). The sample then undergoes a preparation process, typically involving protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to isolate the estrogens. In some methods, a derivatization step is included to enhance ionization efficiency and sensitivity. The extracted and reconstituted sample is then injected into an LC-MS/MS system. The chromatographic separation resolves estriol from other endogenous compounds,

and the mass spectrometer detects and quantifies both the native estriol and the **Estriol-13C3** internal standard based on their specific mass-to-charge ratios (m/z). The ratio of the peak area of the analyte to the internal standard is used to calculate the concentration of estriol in the sample, referencing a calibration curve prepared with known concentrations of estriol and a fixed concentration of **Estriol-13C3**.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE) for Serum Estriol

This protocol is a common and effective method for extracting estrogens from serum.

Materials:

- Human serum samples
- **Estriol-13C3** internal standard solution (in methanol or a suitable solvent)
- Methyl tert-butyl ether (MTBE)
- Methanol
- Water, HPLC grade
- Acetonitrile, HPLC grade
- Centrifuge tubes
- Vortex mixer
- Centrifuge
- Nitrogen evaporator

Procedure:

- Pipette 500 μ L of serum, calibrator, or quality control sample into a clean centrifuge tube.^[5]

- Add 50 μ L of the **Estriol-13C3** internal standard solution and briefly vortex.[\[5\]](#)
- Add 3 mL of MTBE to the tube.[\[5\]](#)
- Vortex vigorously for 1 minute to ensure thorough mixing and extraction.[\[5\]](#)
- Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to separate the organic and aqueous layers.[\[5\]](#)
- Carefully transfer the upper organic layer to a new clean tube.[\[5\]](#)
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C).[\[5\]](#)
- Reconstitute the dried extract in 200 μ L of a 1:1 mixture of water and acetonitrile.[\[5\]](#)
- Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[\[5\]](#)

Sample Preparation with Derivatization for Enhanced Sensitivity

Derivatization with reagents like dansyl chloride can significantly improve the ionization efficiency of estrogens in positive ion mode electrospray ionization (ESI).

Materials:

- All materials from the LLE protocol
- Dansyl chloride solution
- Sodium bicarbonate buffer (e.g., 100 mM)

Procedure:

- Follow steps 1-7 of the LLE protocol.
- To the dried extract, add 50 μ L of dansyl chloride solution and 50 μ L of 100 mM sodium bicarbonate buffer.[\[5\]](#)

- Incubate the mixture at 65°C for 15 minutes.[\[5\]](#)
- After incubation, add 100 µL of a 1:1 mixture of water and acetonitrile.[\[5\]](#)
- Transfer the final solution to an autosampler vial for LC-MS/MS analysis.[\[5\]](#)

LC-MS/MS Method Parameters

The following are typical starting parameters for an LC-MS/MS method for estriol analysis. These may need to be optimized for specific instrumentation.

Parameter	Typical Setting
LC System	High-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system
Column	A C18 or similar reversed-phase column (e.g., 2.1 x 50 mm, <3 µm particle size)
Mobile Phase A	Water with a modifier such as 0.1% formic acid or ammonium fluoride
Mobile Phase B	Acetonitrile or methanol with the same modifier as Mobile Phase A
Gradient	A gradient elution starting with a low percentage of Mobile Phase B, ramping up to a high percentage to elute estriol, followed by re-equilibration.
Flow Rate	0.3 - 0.5 mL/min
Column Temperature	40 - 50 °C
Injection Volume	5 - 20 µL
MS System	Triple quadrupole mass spectrometer
Ionization Mode	Electrospray Ionization (ESI), typically in negative mode for underivatized estrogens or positive mode for derivatized estrogens.
MRM Transitions	Estriol: Precursor ion (m/z) → Product ion (m/z) (specific values depend on ionization and adducts) Estriol-13C3: Precursor ion (m/z) → Product ion (m/z) (precursor is +3 Da compared to native estriol)
Ion Source Parameters	Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.

Quantitative Data Summary

The following tables summarize typical performance characteristics of LC-MS/MS methods for estriol quantification using an isotope-labeled internal standard. The data is aggregated from multiple sources to provide a representative overview.

Table 1: Method Performance Characteristics for Estriol Analysis

Parameter	Serum	Urine
Limit of Quantification (LOQ)	1 - 5 pg/mL	0.1 - 1 ng/mL
Linearity (r^2)	> 0.99	> 0.99
Intra-assay Precision (%CV)	< 10%	< 10%
Inter-assay Precision (%CV)	< 15%	< 15%
Recovery (%)	90 - 110%	85 - 115%

Table 2: Example MRM Transitions (Negative Ion Mode, ESI)

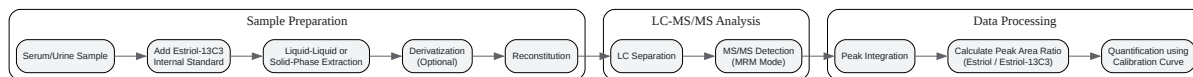
Analyte	Precursor Ion (m/z)	Product Ion 1 (m/z)	Product Ion 2 (m/z)
Estriol	287.2	145.1	171.1
Estriol-13C3	290.2	147.1	173.1

Note: Exact m/z values may vary slightly based on instrument calibration and resolution.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of estriol in a clinical sample using **Estriol-13C3** and LC-MS/MS.

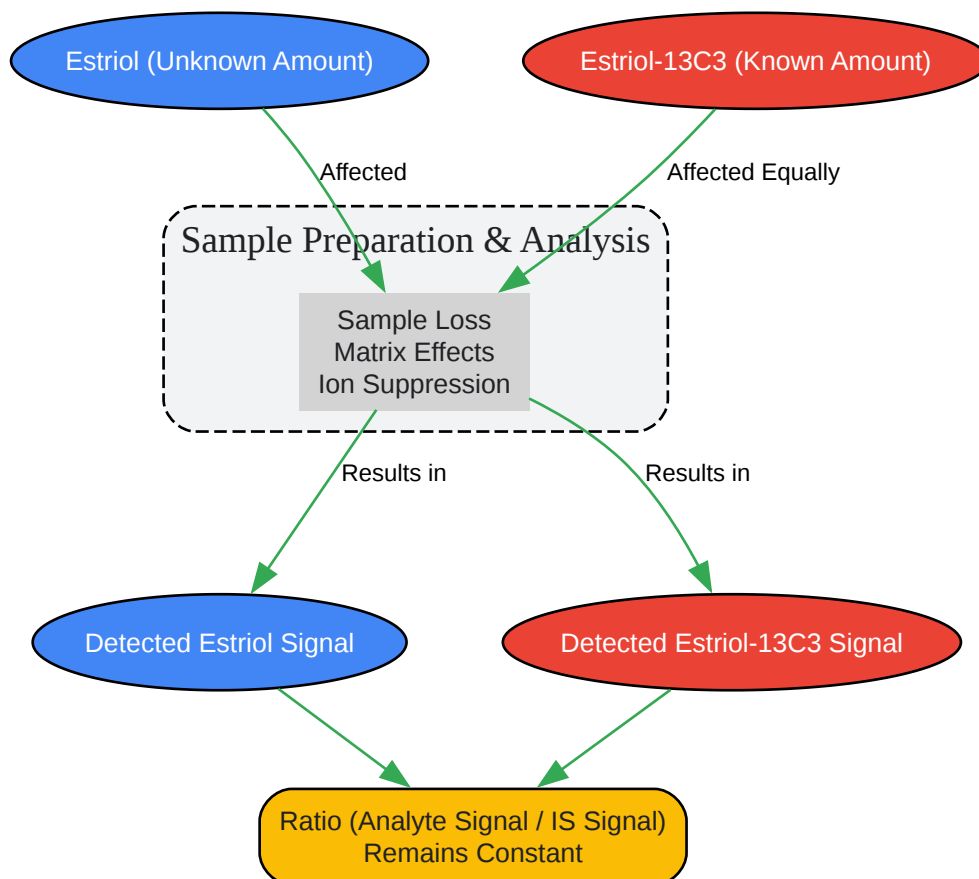


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Figure 1. General workflow for estriol quantification.

Logical Relationship of Isotope Dilution

This diagram illustrates the principle of how a stable isotope-labeled internal standard corrects for variations in the analytical process.



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Figure 2. Principle of isotope dilution mass spectrometry.

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